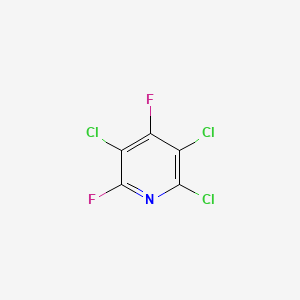

2,3,5-Trichloro-4,6-difluoropyridine

Descripción general

Descripción

2,3,5-Trichloro-4,6-difluoropyridine is a chemical compound . It is used for research and development purposes .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,3,5-Trichloro-4,6-difluoropyridine, involves the reaction of pentachloropyridine and potassium fluoride . The reaction is conducted under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C .Molecular Structure Analysis

The molecular formula of 2,3,5-Trichloro-4,6-difluoropyridine is C5Cl3F2N . Its molecular weight is 218.42 g/mol .Chemical Reactions Analysis

The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine has been recorded in the region of 3500-100 cm -1 . It reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .Physical And Chemical Properties Analysis

2,3,5-Trichloro-4,6-difluoropyridine is insoluble in water . It has a molecular weight of 218.42 g/mol .Aplicaciones Científicas De Investigación

Summary of the Application

Fluoropyridines, including 2,3,5-Trichloro-4,6-difluoropyridine, are of interest due to their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Methods of Application

The synthesis of 3,4-Difluoropyridine can be achieved by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

Results or Outcomes

The synthesis results in the production of 3,4-Difluoropyridine with a yield of 79% .

2. Study on the Destination of 3,5,6-Trichloro-2-pyridinol

Summary of the Application

3,5,6-Trichloro-2-pyridinol (TCP), the main degradation product of the pesticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr, features anti-degradation and high water solubility that challenge the in situ prevention of the migration of TCP from soils to water bodies .

Methods of Application

Experiments and models were employed to explore the destination of TCP in purple soil, an Entisol with low organic matter content, large pores, and high water conductivity in southwestern China with a high ratio of biochar applied .

Results or Outcomes

The results revealed that the adsorption ability of the soil increased exponentially with the content of mixed biochar, implying a much larger increment at high content .

Safety And Hazards

Propiedades

IUPAC Name |

2,3,5-trichloro-4,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKVOVSTRWNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067844 | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-4,6-difluoropyridine | |

CAS RN |

34415-31-1 | |

| Record name | 2,3,5-Trichloro-4,6-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34415-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)